![molecular formula C14H14N2OS B2743180 N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]prop-2-enamide CAS No. 2391205-09-5](/img/structure/B2743180.png)
N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiazole derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . The synthesis of compounds containing the thiazole moiety has been increasing steadily . The 1H-NMR and 13C-NMR data provide valuable information about the structure of the synthesized compound .Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds . They have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]prop-2-enamide” can be inferred from its NMR data . The 1H-NMR and 13C-NMR data provide valuable information about the structure of the synthesized compound .Mécanisme D'action
Propriétés
IUPAC Name |
N-[[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-3-14(17)15-8-11-4-6-12(7-5-11)13-9-18-10(2)16-13/h3-7,9H,1,8H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDXPMZIPAGSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
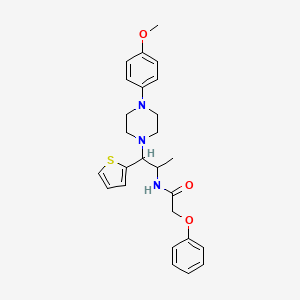
![2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2743100.png)
![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)
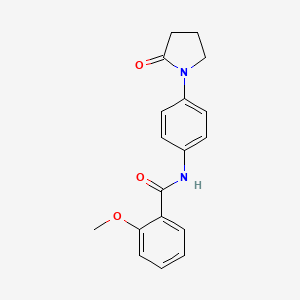
![4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2743107.png)
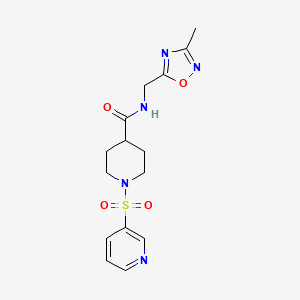
![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)
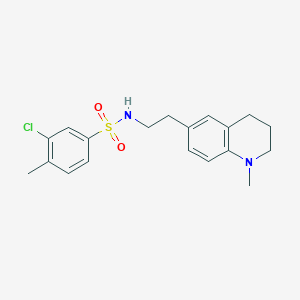
![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)

![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)
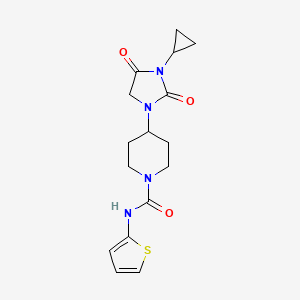
![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2743120.png)
